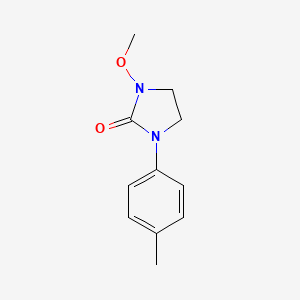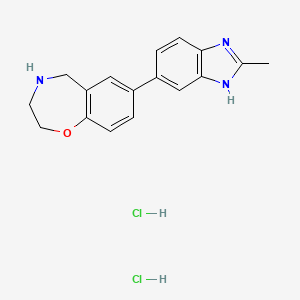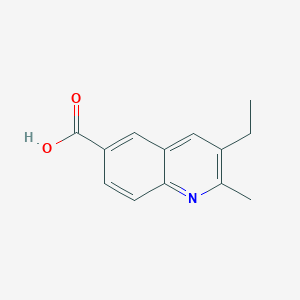
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of chlorine, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dichloro-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the methoxy group, which may affect its biological activity.
8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.
6,7-dichloro-8-methoxy-3H-quinazolin-4-one: Does not have the trifluoromethyl group, which can influence its chemical properties.
Uniqueness
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one stands out due to the presence of all three substituents (chlorine, methoxy, and trifluoromethyl groups), which collectively contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H5Cl2F3N2O2 |
|---|---|
Molekulargewicht |
313.06 g/mol |
IUPAC-Name |
6,7-dichloro-8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H5Cl2F3N2O2/c1-19-7-5(12)4(11)2-3-6(7)16-9(10(13,14)15)17-8(3)18/h2H,1H3,(H,16,17,18) |
InChI-Schlüssel |
ZYMGQAUXLYNVKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1Cl)Cl)C(=O)NC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol](/img/structure/B13956220.png)

![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)










![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
